Cas no 2098110-76-8 (1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid)

1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid
- 1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid
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- インチ: 1S/C6H8N2O2/c9-5(10)4-1-2-6(3-4)7-8-6/h4H,1-3H2,(H,9,10)
- InChIKey: WCDABLSHZXJGDG-UHFFFAOYSA-N
- ほほえんだ: N1C2(CCC(C(O)=O)C2)N=1
1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | \nEN300-1706940-2500mg |
1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |
2098110-76-8 | 95.0% | 2500mg |
$3988.0 | 2022-10-09 | |
Enamine | \nEN300-1706940-100mg |
1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |
2098110-76-8 | 95.0% | 100mg |
$706.0 | 2022-10-09 | |
Chemenu | CM460812-1g |
1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |
2098110-76-8 | 95%+ | 1g |
$2185 | 2023-03-24 | |
Enamine | \nEN300-1706940-500mg |
1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |
2098110-76-8 | 95.0% | 500mg |
$1587.0 | 2022-10-09 | |
Enamine | EN300-1706940-20mg |
1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |
2098110-76-8 | 95.0% | 20mg |
$271.0 | 2022-02-28 | |
Enamine | EN300-1706940-100mg |
1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |
2098110-76-8 | 95.0% | 100mg |
$706.0 | 2022-10-09 | |
Enamine | EN300-1706940-2.5g |
1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |
2098110-76-8 | 95% | 2.5g |
$3988.0 | 2023-09-20 | |
Enamine | EN300-1706940-0.5g |
1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |
2098110-76-8 | 95% | 0.5g |
$1587.0 | 2023-09-20 | |
Chemenu | CM460812-250mg |
1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |
2098110-76-8 | 95%+ | 250mg |
$1095 | 2023-03-24 | |
Enamine | EN300-1706940-1mg |
1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |
2098110-76-8 | 95.0% | 1mg |
$132.0 | 2022-02-28 |
1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
1,2-diazaspiro2.4hept-1-ene-5-carboxylic acidに関する追加情報
Introduction to 1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid (CAS No. 2098110-76-8)
1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid (CAS No. 2098110-76-8) is a structurally unique heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its distinctive spirocyclic framework and functionalized carboxylic acid moiety. This compound belongs to the class of diazaspiro compounds, which are known for their versatile biological activities and potential applications in drug discovery. The spirocyclic core of this molecule imparts rigidity and stability, making it an attractive scaffold for designing novel therapeutic agents.
The spirocyclic structure of 1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid contributes to its unique chemical and biological properties. Spirocycles are particularly interesting in medicinal chemistry because they can mimic the conformational flexibility of biologically active molecules while maintaining a fixed three-dimensional shape. This structural feature is crucial for interactions with biological targets such as enzymes and receptors. The presence of two nitrogen atoms in the diaza moiety further enhances the compound's potential for hydrogen bonding and coordination with biological partners, making it a promising candidate for further exploration.
The carboxylic acid group at the 5-position of the spirocycle is another key feature that influences the compound's reactivity and functionality. Carboxylic acids are well-known for their ability to participate in various chemical reactions, including esterification, amidation, and salt formation, which can be exploited to derivatize the molecule into more complex structures. In pharmaceutical applications, carboxylic acid-containing compounds often exhibit good solubility and bioavailability, which are critical factors for drug development.
Recent research in the field of heterocyclic chemistry has highlighted the importance of diazaspiro compounds in drug discovery. Studies have demonstrated that these molecules can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of 1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid make it an ideal candidate for further investigation into its potential therapeutic applications.
In particular, the spirocyclic core of this compound has been shown to interact with biological targets in a manner that is distinct from other heterocyclic scaffolds. This specificity can lead to the development of novel drugs with improved efficacy and reduced side effects. Additionally, the presence of multiple functional groups allows for facile modifications to optimize pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox).
One area where 1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid shows promise is in the development of enzyme inhibitors. Enzymes are critical targets in drug design due to their central role in many biological pathways. By targeting specific enzymes with high selectivity, it is possible to modulate physiological processes and treat various diseases. The rigid spirocyclic structure of this compound can provide a scaffold that fits precisely into enzyme active sites, while the carboxylic acid group can engage in hydrogen bonding or ionic interactions with key residues.
Another exciting application lies in the field of materials science. The unique structural properties of diazaspiro compounds have been explored for their potential use in organic electronics and supramolecular chemistry. The ability to tune electronic properties through functionalization makes these molecules attractive for developing new materials with applications in lighting, displays, and sensors.
The synthesis of 1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires careful construction to ensure regioselectivity and stereocontrol during synthesis. Advances in synthetic methodologies have made it possible to access complex heterocycles like this one more efficiently than ever before. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been particularly useful in constructing the spirocyclic framework.
In conclusion,1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid (CAS No. 2098110-76-8) is a structurally fascinating compound with significant potential in pharmaceuticals and materials science. Its unique spirocyclic framework combined with functionalized carboxylic acid group makes it an attractive scaffold for drug discovery and material development alike. As research continues to uncover new applications for this class of compounds,1,2-diazaspiro2.4hept-1-ene-5-carboxylic acid is poised to play a crucial role in advancing our understanding of biological processes and developing innovative solutions across multiple scientific disciplines.
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